4-bromo-1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom, a cyclopentyl group, and two 3,4-dimethylphenyl groups attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the cyclopentyl group: This can be done through a nucleophilic substitution reaction.
Attachment of the 3,4-dimethylphenyl groups: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,5-dimethylpyrazole: Lacks the bromine and cyclopentyl groups.
4-Bromo-1-phenyl-3,5-dimethylpyrazole: Lacks the cyclopentyl group.
1-Cyclopentyl-3,5-dimethylpyrazole: Lacks the bromine and 3,4-dimethylphenyl groups.
Uniqueness
4-Bromo-1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to the combination of its bromine atom, cyclopentyl group, and two 3,4-dimethylphenyl groups. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
Molecular Formula |
C24H27BrN2 |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
4-bromo-1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C24H27BrN2/c1-15-9-11-19(13-17(15)3)23-22(25)24(20-12-10-16(2)18(4)14-20)27(26-23)21-7-5-6-8-21/h9-14,21H,5-8H2,1-4H3 |
InChI Key |
IYWHGHMZZMMQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2C3CCCC3)C4=CC(=C(C=C4)C)C)Br)C |
Origin of Product |
United States |
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